molecular formula C6H4BrF2N B033399 4-Bromo-2,6-difluoroaniline CAS No. 67567-26-4

4-Bromo-2,6-difluoroaniline

Cat. No. B033399
CAS RN: 67567-26-4
M. Wt: 208 g/mol
InChI Key: BFQSQUAVMNHOEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2,6-dialkyl-4-bromoaniline has been reported, where compounds like 2,6-dimethyl-4-bromoaniline and 2,6-diisopropyl-4-bromoaniline were synthesized through the reaction of the respective anilines with liquid bromine under controlled conditions (Jin Zi-lin, 2009). Furthermore, palladium(0) catalyzed synthesis methods, such as Suzuki cross-coupling reactions, have been explored for synthesizing analogs of 4-bromo-2,6-difluoroaniline derivatives, highlighting the versatility and efficacy of modern synthetic methodologies (Komal Rizwan et al., 2021).

Molecular Structure Analysis

Studies on the molecular structure of related halogeno-aniline derivatives, such as N-formyl-4-bromo-2,6-difluoroaniline, reveal their ability to form infinite chains via hydrogen bonds in the crystalline state. These structures typically exhibit sheet-like arrangements facilitated by various intermolecular forces (G. Ferguson et al., 1998).

Scientific Research Applications

Application 1: Synthesis of Fluorogenic Derivatizing Reagent for the Determination of Aminothiols by HPLC

  • Summary of the Application: 4-Bromo-2,6-difluoroaniline is used in the synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, a fluorogenic derivatizing reagent used for the determination of aminothiols by High-Performance Liquid Chromatography (HPLC) .
  • Results or Outcomes: The use of this reagent improves the detection and quantification of aminothiols in HPLC, although specific quantitative data or statistical analyses are not provided .

Application 2: Synthesis of Materials for Solar Cells and OLEDs

  • Summary of the Application: 4-Bromo-2,6-difluoroaniline is used in the synthesis of conjugated quasiplanar triarylamines, which are used as hole-transporting materials in perovskite solar cells and Organic Light Emitting Diodes (OLEDs) .
  • Methods of Application: The synthesis of these materials involves a series of chemical reactions, including Pd-catalysed coupling reactions . The resulting materials are then incorporated into solar cells and OLEDs.
  • Results or Outcomes: The use of these materials improves the performance of perovskite solar cells and OLEDs, although specific quantitative data or statistical analyses are not provided .

Application 3: Synthesis of Azo Dyes

  • Summary of the Application: 4-Bromo-2,6-difluoroaniline is used in the synthesis of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure.
  • Methods of Application: The synthesis of azo dyes typically involves a diazotization reaction, where an amine group is converted into a diazonium compound, followed by coupling with a phenol or aniline .
  • Results or Outcomes: The resulting azo dyes have a wide range of colors and are used in various industries, including textiles, food, and cosmetics .

Application 4: Synthesis of Macromolecules for Solar Cells and OLEDs

  • Summary of the Application: 4-Bromo-2,6-difluoroaniline is used in the synthesis of macromolecules for use in solar cells and Organic Light Emitting Diodes (OLEDs) .
  • Methods of Application: The synthesis of these macromolecules involves nucleophilic aromatic substitution reactions . The resulting materials are then incorporated into solar cells and OLEDs.
  • Results or Outcomes: The use of these materials improves the performance of solar cells and OLEDs .

Application 5: Synthesis of Azo Compounds

  • Summary of the Application: 4-Bromo-2,6-difluoroaniline is used in the synthesis of conjugated azo compounds . Azo compounds contain a functional group with the formula R-N=N-R’, in which R and R’ can be either aryl or alkyl.
  • Methods of Application: The synthesis of azo compounds typically involves a diazotization reaction, where an amine group is converted into a diazonium compound, followed by coupling with a phenol or aniline .
  • Results or Outcomes: The resulting azo compounds have a wide range of colors and are used in various industries, including textiles, food, and cosmetics .

Application 6: Designing Macromolecules

  • Summary of the Application: 4-Bromo-2,6-difluoroaniline is used in the design of macromolecules . The fluoro-substitutes adjust the energy level of the molecular orbitals while they can undergo nucleophilic aromatic substitution for designing macromolecules .
  • Methods of Application: The synthesis of these macromolecules involves nucleophilic aromatic substitution reactions . The resulting materials are then incorporated into various applications.
  • Results or Outcomes: The use of these materials improves the performance of various applications .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Future Directions

The reaction temperature is 10-30 ℃, the reaction time is 4-6 hours, and the reaction solvent is water . The additional quality ratio of difluoroaniline and hydromodrine is: 1.0: 1.4-2.0, the method of adding the ingredient is: 2,6-difluoroaniline drops to a hydrocerolytic solution .

properties

IUPAC Name

4-bromo-2,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQSQUAVMNHOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346178
Record name 4-Bromo-2,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluoroaniline

CAS RN

67567-26-4
Record name 4-Bromo-2,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-difluoroaniline
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Synthesis routes and methods I

Procedure details

A solution of bromine (127.0 g, 0.79 mol) in glacial acetic acid (200 ml) was added slowly, dropwise to a stirred solution of 2,6-difluoroaniline (101.5 g, 0.79 mol) in glacial acetic acid (550 ml) keeping the temperature below 25° C. The mixture was stirred at room temperature for 2 h, and then sodium thiosulphate (50 g), sodium acetate (125 g) and water (700 ml) were added and the mixture was cooled in a refrigerator overnight. The product was filtered off, dissolved in ether, and the ether phase was washed with water, 10% sodium hydroxide, water and dried (MgSO4). The solvent was removed in vacuo to yield a pale yellow solid (134 g) which was steam distilled to give a colourless solid.
Quantity
127 g
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reactant
Reaction Step One
Quantity
101.5 g
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reactant
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Quantity
200 mL
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solvent
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550 mL
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solvent
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50 g
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reactant
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Quantity
125 g
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reactant
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Name
Quantity
700 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

300 g of bromine was added drop-wise to 231 g of 2,6-difluoroaniline dissolved in 400 ml of chloroform. The mixture was refluxed for one hour and the reaction solution was poured into an aqueous 10% solution of potassium hydroxide. The potassium hydroxide was extracted with chloroform and the organic layer was washed with an aqueous 10% solution of potassium hydroxide and water. The chloroform was distilled off and the residue was distilled under reduced pressure (bp: 70°-80° C./4 mmHg) and recrystallized from hexane, to yield 292 g of 4-bromo-2,6-difluoroaniline.
Quantity
300 g
Type
reactant
Reaction Step One
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231 g
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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400 mL
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Synthesis routes and methods III

Procedure details

In the method of preparation, Compound [A], 2,6-difluoroaniline, is reacted with bromine in chloroform to yield compound [B], 4-bromo-2,6-difluoroaniline. Compound [B] is mixed with copper (I) cyanide in N-methylpyrrolidone to yield compound [C], 4-cyano-2,6-difluoroaniline. Compound [C] is mixed with sodium nitrite and sulfuric acid in acetic acid to yield a diazonium salt. The diazonium salt is mixed with copper (I) bromide in hydrobromic acid to yield compound [D], 5-cyano-1,3-difluorobenzene.
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Synthesis routes and methods IV

Procedure details

2,6-Difluorobenzeneamine (6.0 g, 45 mmol) was dissolved in acetic acid (20 mL) and bromine (2.4 mL, 50 mmol) was added and the mixture was stirred at ambient temperature for 15 minutes. After concentration, the residue was treated with aqueous sodium carbonate and extracted with ethyl acetate. The organic extract was dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel (200-300 mesh) eluting with 25/1 petroleum ether/ethyl acetate to give the title compound. MS: 208 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
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20 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

328 g (2.05 mol) of bromine was dissolved in 390 cm3 of chloroform and added drop-wise, while stirring, to a solution of 252 g (1.95 mol) of 2,6-difluoroaniline and 170 g (2.15 mol) of anhydrous pyrimidine dissolved in 780 cm3 of chloroform, over 2 hours. The solution was stirred at room temperature for 2 hours and washed with water. The chloroform was distilled off and the residue was distilled under reduced pressure (110° C./30 mmHg). The crystals formed were recrystallized from hexane to yield 340 g (1.63 mol) of 4-bromo-2,6-difluoroaniline.
Quantity
328 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step Two
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
780 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,6-difluoroaniline
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4-Bromo-2,6-difluoroaniline
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4-Bromo-2,6-difluoroaniline
Reactant of Route 6
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4-Bromo-2,6-difluoroaniline

Citations

For This Compound
57
Citations
G Ferguson, JN Low, GH Penner… - … Section C: Crystal …, 1998 - scripts.iucr.org
The title compounds, 2,4-dibromo-6-chloroaniline, C6H4Br2ClN, (1), N-acetyl-4-bromo-2,6-dichloroaniline (alternative name: 4′-bromo-2′,6′-dichloroacetanilide), C8H6BrCl2NO, (2…
Number of citations: 8 scripts.iucr.org
B Liu, Q Li, M Yu, J Liang, H Fan… - Journal of Chemical …, 2011 - journals.sagepub.com
An efficient synthesis of novel phenoxyimine ligands containing a difluorovinylbiphenyl group was based on the Suzuki coupling coupling of 4-bromo-2,6-difluoroaniline with 4-…
Number of citations: 1 journals.sagepub.com
A Spadło, R Dąbrowski, A Ziółek, P Kula… - … Crystals: Optics and …, 2005 - spiedigitallibrary.org
Low viscosity high birefringence nematic liquid crystalline compounds and mixtures are described. They belong to the families of 4'-alkyl-3-fluoro-4-isothiocyanatobiphenyls, 4"-alkyl-3,5-…
Number of citations: 1 www.spiedigitallibrary.org
K Marshall, K Rosmarion, O Sklyut, N Azar… - Journal of fluorine …, 2004 - Elsevier
NMR methods, including one- and two-dimensional techniques (at 7.05T) for 1 H, 13 C and 19 F, have been applied to studies of hindered rotations and magnetic anisotropy in some …
Number of citations: 5 www.sciencedirect.com
R Dąbrowski, J Dziaduszek, K Garbat, M Filipowicz… - Liquid …, 2010 - Taylor & Francis
The syntheses and mesomorphic properties of 4-alkylcyclohexyl- and 4-alkylcyclohexylethyl and 4-alkylbicyclohexyl-3-fluoro- and 3,5-difluorobiphenyl-4-isothiocyanates are described. …
Number of citations: 40 www.tandfonline.com
L Ding, C Pannecouque, E De Clercq… - Journal of Medicinal …, 2021 - ACS Publications
Considering the nonideal metabolic stability of the difluoro-biphenyl-diarylpyrimidine lead compound 4, a series of novel alkylated difluoro-biphenyl-diarylpyrimidines were designed …
Number of citations: 11 pubs.acs.org
G Cevasco, AM Piątek, C Scapolla, S Thea - Journal of Chromatography A, 2010 - Elsevier
Altered levels of aminothiols in biological fluids are thought to be an important risk indicator for several diseases, and reliable methods for the accurate determination of aminothiols …
Number of citations: 57 www.sciencedirect.com
S Suzuki, N Tanaka, M Kozaki, D Shiomi… - … A European Journal, 2017 - Wiley Online Library
Three structural isomers of trioxytriphenylamine (TOT) dimers, 4,4′′′‐bis(2,2′:6′,2“:6”,6‐trioxytriphenylamine) (4), 3,3′′′‐bis(2,2′:6′,2“:6”,6‐trioxytriphenylamine) (5), and 3,…
K Negoro, Y Yonetoku, H Misawa-Mukai… - Bioorganic & medicinal …, 2012 - Elsevier
Novel 4-amino-2-phenylpyrimidine derivatives were synthesized and evaluated as GPR119 agonists. Optimization of the substituents on the phenyl ring at the 2-position and the amino …
Number of citations: 16 www.sciencedirect.com
ADW Kennedy, RG DiNardi, LL Fillbrook… - … A European Journal, 2022 - Wiley Online Library
A photoswitchable ligand and palladium(II) ions form a dynamic mixture of self‐assembled metallosupramolecular structures. The photoswitching ligand is an ortho‐fluoroazobenzene …

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